molecular formula C9H7F3O4 B7989443 Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate

Cat. No.: B7989443
M. Wt: 236.14 g/mol
InChI Key: YNDLEMAYTXUDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, featuring a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2SO4Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water\text{4-Hydroxy-2-(trifluoromethoxy)benzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2​SO4​​Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde or 4-hydroxy-2-(trifluoromethoxy)acetophenone.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate: Similar structure but with different positioning of the hydroxyl and trifluoromethoxy groups.

    Methyl 4-hydroxy-3-(trifluoromethoxy)benzoate: Another isomer with the trifluoromethoxy group in a different position.

Uniqueness

Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy and hydroxyl groups on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

methyl 4-hydroxy-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDLEMAYTXUDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.